molecular formula C17H17ClO3 B5597383 2-chloro-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5597383
M. Wt: 304.8 g/mol
InChI Key: FBIINJLLQQUKQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-chloro-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves several innovative methods. For instance, photo-reorganization of related chromen-4-ones under UV light leads to angular pentacyclic compounds, demonstrating a green synthesis approach without specific or toxic reagents (Dalai et al., 2017). Moreover, a metal-free one-pot synthesis method starting from dichlorocoumarins and butadienes offers a simple and versatile approach to synthesize benzo[c]chromen-6-ones (Zhang et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals detailed insights into their configurations. X-ray diffraction studies, for example, have elucidated the crystal structure of similar compounds, providing a deeper understanding of their molecular geometry and intramolecular interactions (Manolov et al., 2012).

Chemical Reactions and Properties

Research into the chemical reactivity of similar compounds has shown the formation of novel enamines, enaminones, and benzofuran derivatives through reactions with primary amines and 1,2- and 1,3-dinucleophiles (Ali et al., 2020). Another study demonstrates the utility of a chloro-substituted precursor for constructing various heterocyclic systems, highlighting the compound's versatility in synthesis applications (Ibrahim et al., 2022).

Physical Properties Analysis

Investigations into the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives provide insight into their physical characteristics. These studies have identified compounds with enhanced fluorescence in the presence of metals, suggesting potential applications in spectrofluorometry (Gülcan et al., 2021).

Chemical Properties Analysis

The chemical properties of benzo[c]chromen-6-ones have been explored through various reactions, such as microwave-assisted cyclization and cascade lactonization/benzannulation processes. These studies reveal the potential for these compounds in the synthesis of functionalized benzo[c]chromen-6-ones with diverse structural features (Dao et al., 2018), (Duan et al., 2021).

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activity

The compound is related to the broader class of 2H-chromene derivatives, known for their significant antimicrobial activity. A study focused on the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones demonstrated remarkable antimicrobial activity against different classes of bacteria and fungus, highlighting the potential of such compounds in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).

Oxidative Carbon-Hydrogen Bond Cleavage in Bimolecular Reactions

Another study explored the reactivity of chromenes and isochromenes with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form persistent aromatic oxocarbenium ions through oxidative carbon-hydrogen cleavage. This process, tolerant of various substituents, enables the generation of diverse structures, suggesting applications in synthetic organic chemistry for constructing complex molecules (Clausen & Floreancig, 2012).

Synthesis and Structural Analysis of Chromeno[4,3-c]pyrazol-4-ones

The unexpected cyclization of chromen-2-ones with copper acetate as a catalyst has been reported, leading to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones. The molecular and supramolecular structures of these compounds were elucidated, indicating potential applications in materials science and molecular engineering (Padilla-Martínez et al., 2011).

Supramolecular Structure and NMR Spectroscopy

Research on the title compound's structural aspects, like 3,7,9-trihydroxy-1-methyl-6H-benzo[c]chromen-6-one, demonstrated the impact of steric collisions on molecular conformation. This study offers insights into the molecular interactions and stability, relevant for understanding the physicochemical properties of chromene derivatives (Siegel et al., 2010).

Antimicrobial Agents Synthesis

The synthesis and evaluation of Schiff's bases of 4-chloro-3-coumarin aldehyde as antimicrobial agents revealed that these compounds possess significant activity against various bacteria and fungi, supporting their potential use in medical and pharmaceutical applications (Bairagi, Bhosale, & Deodhar, 2009).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-chloro-3-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-10(2)9-20-16-8-15-13(7-14(16)18)11-5-3-4-6-12(11)17(19)21-15/h7-8H,1,3-6,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIINJLLQQUKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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